molecular formula C8H15ClF3NO B13471590 3-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine hydrochloride

3-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine hydrochloride

Cat. No.: B13471590
M. Wt: 233.66 g/mol
InChI Key: HFVJIKIIFCFNIB-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C8H14F3NO·HCl. It is known for its unique trifluoroethoxy group attached to a cyclohexane ring, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine hydrochloride typically involves the reaction of cyclohexanone with 2,2,2-trifluoroethanol in the presence of a suitable catalyst to form the intermediate 3-(2,2,2-Trifluoroethoxy)cyclohexanone. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the desired amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The amine group can form hydrogen bonds and electrostatic interactions with biological targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]cyclohexan-1-amine hydrochloride
  • 1-[3-(trifluoromethyl)phenyl]cyclohexan-1-amine hydrochloride

Uniqueness

3-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine hydrochloride is unique due to its specific trifluoroethoxy group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable in research and potential therapeutic applications .

Properties

Molecular Formula

C8H15ClF3NO

Molecular Weight

233.66 g/mol

IUPAC Name

3-(2,2,2-trifluoroethoxy)cyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C8H14F3NO.ClH/c9-8(10,11)5-13-7-3-1-2-6(12)4-7;/h6-7H,1-5,12H2;1H

InChI Key

HFVJIKIIFCFNIB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)OCC(F)(F)F)N.Cl

Origin of Product

United States

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